[2-(Dimethylamino)ethyl][(2-fluorophenyl)methyl]amine
Description
Properties
IUPAC Name |
N-[(2-fluorophenyl)methyl]-N',N'-dimethylethane-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17FN2/c1-14(2)8-7-13-9-10-5-3-4-6-11(10)12/h3-6,13H,7-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTBXSNPURUNNNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNCC1=CC=CC=C1F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001186164 | |
| Record name | N2-[(2-Fluorophenyl)methyl]-N1,N1-dimethyl-1,2-ethanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001186164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
626216-27-1 | |
| Record name | N2-[(2-Fluorophenyl)methyl]-N1,N1-dimethyl-1,2-ethanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=626216-27-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N2-[(2-Fluorophenyl)methyl]-N1,N1-dimethyl-1,2-ethanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001186164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(dimethylamino)ethyl][(2-fluorophenyl)methyl]amine typically involves the reaction of 2-fluorobenzyl chloride with N,N-dimethylethylenediamine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at room temperature .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification steps like distillation or recrystallization are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [2-(Dimethylamino)ethyl][(2-fluorophenyl)methyl]amine can undergo oxidation reactions, typically in the presence of oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: Nucleophilic substitution reactions can occur, where the dimethylamino or fluorophenylmethyl groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Alkyl halides, acyl chlorides, and other nucleophiles.
Major Products Formed:
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted amine derivatives with various functional groups.
Scientific Research Applications
Chemistry: In chemistry, [2-(dimethylamino)ethyl][(2-fluorophenyl)methyl]amine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals .
Biology: The compound is utilized in biological research to study the effects of fluorinated amines on biological systems. It is often used in the development of fluorescent probes and imaging agents due to its unique chemical properties .
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It is explored as a candidate for drug development, particularly in the treatment of neurological disorders and other diseases .
Industry: Industrially, the compound is employed in the production of specialty chemicals and materials. It is used in the formulation of coatings, adhesives, and other products that require specific chemical functionalities .
Mechanism of Action
The mechanism of action of [2-(dimethylamino)ethyl][(2-fluorophenyl)methyl]amine involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The compound’s dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the fluorophenylmethyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The following table highlights structural analogs and their distinguishing features:
Pharmacological and Chemical Properties
Electron-Withdrawing Substituents
- Fluorine vs. Chlorine/Methoxy : The 2-fluorophenyl group in the target compound provides moderate electronegativity, enhancing receptor binding without excessive steric hindrance. In contrast, 25C-NBF’s 4-chloro-2,5-dimethoxyphenyl group introduces bulkier and more electron-deficient aromatic systems, likely altering target selectivity .
Amine Group Variations
- Dimethylaminoethyl vs. Dimethylaminocyclohexyl: In U-48800, the cyclohexyl backbone introduces conformational rigidity, favoring μ-opioid receptor binding. The dimethylaminoethyl group in the target compound offers flexibility, which may enhance interactions with serotonin transporters (SERT) .
- Chain Length: In PCAF bromodomain inhibitors, 2-(dimethylamino)ethyl substituents (e.g., compounds 7 and 10) showed optimal potency, while longer chains (e.g., compounds 8 and 9) reduced activity .
Reactivity in Polymer Systems
- Compared to 2-(dimethylamino)ethyl methacrylate, ethyl 4-(dimethylamino) benzoate demonstrated higher reactivity in resin formulations, attributed to better electron-donating capacity . This suggests that aromatic dimethylamino groups (as in the target compound) may exhibit distinct reactivity in material science applications.
Binding Affinity and Functional Activity
- SERT Affinity: Compounds 15 and 16 () achieved sub-nanomolar Ki values (0.28 and 0.20 nM) due to the synergistic effects of fluorine and dimethylaminomethyl groups on fluorophenoxy rings. The target compound’s benzyl-amine scaffold may mimic this interaction .
- PCAF Bromodomain Inhibition: The dimethylaminoethyl group in compounds 7 and 10 (Table 1, ) was critical for binding, with IC₅₀ values <1 μM. Structural analogs with bulkier or longer amine chains showed reduced potency .
Biological Activity
The compound [2-(Dimethylamino)ethyl][(2-fluorophenyl)methyl]amine , also known by its IUPAC name N1-(2-fluorobenzyl)-N2,N2-dimethyl-1,2-ethanediamine, is a nitrogen-containing organic compound with the molecular formula and a molecular weight of 196.26 g/mol. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research, due to its potential therapeutic applications and unique chemical properties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the fluorophenylmethyl group can engage in hydrophobic interactions. These interactions can modulate the activity of target molecules, leading to diverse biological effects such as:
- Inhibition or activation of specific enzymes
- Binding to neurotransmitter receptors
- Influencing ion channel activity
Case Studies and Research Findings
-
SERT Imaging Studies
- A related compound, used for positron emission tomography (PET) imaging of serotonin transporters (SERT), demonstrated significant binding affinity with a value of 0.33 nM in vitro. This indicates that compounds with similar structures may also exhibit high selectivity for SERT, which is crucial for understanding neurological disorders .
-
Fluorinated Amines in Biological Systems
- Research has shown that fluorinated amines like this compound can serve as effective probes for studying interactions within biological systems. These compounds are often utilized in the development of fluorescent probes due to their unique chemical properties, which facilitate imaging and tracking within cellular environments.
- Therapeutic Applications
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Binding Affinity (nM) | Unique Features |
|---|---|---|---|
| This compound | Structure | TBD | Fluorine at the 2nd position enhances electronic properties |
| [2-(Dimethylamino)ethyl][(4-fluorophenyl)methyl]amine | TBD | TBD | Different fluorine positioning may alter binding affinities |
| [2-(Dimethylamino)ethyl][(3-chlorophenyl)methyl]amine | TBD | TBD | Chlorine substitution affects reactivity and selectivity |
Q & A
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
